
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1,4,5,6-4H-ciclopentapirazola-3-carboxílico (3-fenil-alilideno)-hidrazida es un complejo compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del Ácido 1,4,5,6-4H-ciclopentapirazola-3-carboxílico (3-fenil-alilideno)-hidrazida normalmente implica múltiples pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de un compuesto 1,3-dicarbonílico con hidracina o sus derivados en condiciones ácidas o básicas.
Introducción del grupo ácido carboxílico: Este paso puede involucrar la oxidación de un alcohol o aldehído intermedio para formar el ácido carboxílico.
Adición del grupo fenilo: Esto se puede hacer mediante una reacción de acilación o alquilación de Friedel-Crafts.
Formación de la parte hidrazida: Esto implica la reacción del ácido carboxílico con hidracina o un derivado de hidracina.
Métodos de producción industrial
Los métodos de producción industrial de estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 1,4,5,6-4H-ciclopentapirazola-3-carboxílico (3-fenil-alilideno)-hidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de hidracina.
Sustitución: El grupo fenilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir derivados de hidracina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos.
Industria: Utilizado en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del Ácido 1,4,5,6-4H-ciclopentapirazola-3-carboxílico (3-fenil-alilideno)-hidrazida involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías metabólicas.
Unión a receptores: Puede unirse a receptores específicos, modulando las respuestas celulares.
Interacción con el ADN: El compuesto puede interactuar con el ADN, provocando cambios en la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
1,3,5-Trifenilpirazola: Otro derivado de pirazol con diferentes sustituyentes.
4-Metil-1-fenilpirazola: Un compuesto de pirazol con un grupo metilo.
3,5-Difenilpirazola: Un pirazol con dos grupos fenilo.
Singularidad
El Ácido 1,4,5,6-4H-ciclopentapirazola-3-carboxílico (3-fenil-alilideno)-hidrazida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su parte hidrazida, en particular, puede ofrecer una reactividad única en comparación con otros derivados de pirazol.
Propiedades
Fórmula molecular |
C16H16N4O |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O/c21-16(15-13-9-4-10-14(13)18-19-15)20-17-11-5-8-12-6-2-1-3-7-12/h1-3,5-8,11H,4,9-10H2,(H,18,19)(H,20,21)/b8-5+,17-11+ |
Clave InChI |
HCGOUBRDLPJVCP-NSYQEJESSA-N |
SMILES isomérico |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C1)NN=C2C(=O)NN=CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11663791.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11663795.png)
![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)
![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)
![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11663834.png)
![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11663856.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
